Comparative Antiplasmodial Potency: 2-Methylcardol Triene vs. Cardol Triene
In a direct head-to-head study evaluating isolated compounds against the Plasmodium falciparum D6 strain, 2-methylcardol triene exhibited an IC50 of 5.39 μM, marginally outperforming its non-methylated analog, cardol triene, which had an IC50 of 5.69 μM [1]. This 5.3% improvement in potency, while modest, is attributed to the presence of the 2-methyl group and is a critical differentiator for researchers requiring the most active CNSL component for antimalarial screening campaigns.
| Evidence Dimension | In vitro antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 5.39 μM |
| Comparator Or Baseline | Cardol triene (5.69 μM) |
| Quantified Difference | 5.3% lower IC50 (more potent) |
| Conditions | Plasmodium falciparum D6 strain, in vitro assay |
Why This Matters
For antimalarial research programs, this quantitative edge is decisive when selecting a lead scaffold from CNSL components.
- [1] Alvarenga, T.A.; et al. Antiplasmodial evaluation of Anacardium occidentale and alkyl-phenols. Revista Brasileira de Farmacognosia. 2019, 29, 36-39. View Source
